Structural and Chemical Dynamics of 3-Bromo-2-oxo(1-13C)propanoic Acid: A Technical Guide for Metabolic Targeting
Structural and Chemical Dynamics of 3-Bromo-2-oxo(1-13C)propanoic Acid: A Technical Guide for Metabolic Targeting
Executive Summary
The metabolic reprogramming of tumor cells—specifically the shift toward aerobic glycolysis known as the Warburg effect—presents a highly selective vulnerability for pharmacological intervention. 3-Bromo-2-oxo(1-13C)propanoic acid (commonly referred to as 1-13C-3-bromopyruvate or 13C-3-BP) is a potent, multi-target alkylating agent and metabolic inhibitor 1. By substituting the C1 carboxyl carbon with a stable 13C isotope, researchers can leverage advanced nuclear magnetic resonance (NMR) and hyperpolarized magnetic resonance imaging (MRI) to track real-time metabolic fluxes in vivo. As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic understanding of 13C-3-BP, paired with field-proven, self-validating protocols for its use in metabolic research.
Physicochemical Profile and Structural Properties
3-Bromo-2-oxo(1-13C)propanoic acid is a halogenated alpha-keto acid 2. The presence of the electron-withdrawing bromine atom adjacent to the carbonyl group renders the molecule highly electrophilic. This structural motif is the primary driver of its pharmacological mechanism: the rapid alkylation of nucleophilic thiol (-SH) and hydroxyl (-OH) groups on target proteins 3.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 3-bromo-2-oxopropanoic-1-13C acid |
| CAS Number | 1173018-50-2 |
| Molecular Formula | C2(13C)H3BrO3 |
| Molecular Weight | 167.95 g/mol |
| Isotopic Purity | ≥99 atom % 13C |
| Appearance | White to yellow crystalline solid |
| Melting Point | ~77 °C |
| Aqueous Solubility | ~250 mg/mL (Requires sonication) |
| Storage Conditions | -20 °C to -80 °C (Strictly desiccated) |
Mechanisms of Action: Disruption of the Warburg Phenotype
Unlike traditional chemotherapeutics that target DNA replication, 3-BP directly attacks the bioenergetic infrastructure of the cell.
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Cellular Entry : 3-BP is a structural analog of lactate and pyruvate. It selectively enters cancer cells via Monocarboxylate Transporter 1 (MCT1), which is frequently overexpressed in glycolytic tumors 1.
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Enzymatic Alkylation : Once intracellular, 3-BP pyruvylates the cysteine residues in the active sites of key glycolytic enzymes, primarily Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and Hexokinase II (HK-II) 1.
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Redox Collapse : 3-BP reacts spontaneously and enzymatically with intracellular glutathione (GSH) to form S-conjugates, rapidly depleting the cell's antioxidant reserves and inducing lethal oxidative stress (ROS accumulation) 4.
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TCA Cycle Disruption : 3-BP also inhibits mitochondrial enzymes like Succinate Dehydrogenase (SDH) and Isocitrate Dehydrogenase (IDH), halting the Tricarboxylic Acid (TCA) cycle and glutaminolysis 3.
Intracellular metabolic inhibition pathways of 3-Bromopyruvate.
The Strategic Utility of the 1-13C Label
The incorporation of the 13C isotope at the C1 position is a calculated structural modification. In NMR spectroscopy, the C1 carbon of pyruvate analogs lacks directly attached protons. This absence of strong dipole-dipole interactions results in a significantly prolonged spin-lattice relaxation time (T1). In the context of dynamic nuclear polarization (DNP), this long T1 allows the hyperpolarized state of 13C-3-BP to survive long enough for injection and real-time MRI tracking of its metabolic distribution and target engagement before the signal decays back to thermal equilibrium.
Step-by-step workflow for 13C-NMR metabolic tracing of 13C-3-BP.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They address the inherent instability of 3-BP and the strict requirements of isotopic tracing.
Protocol 1: Formulation of 13C-3-BP for In Vitro Assays
Causality Focus: 3-BP is highly hygroscopic and undergoes rapid hydrolysis and decarboxylation in aqueous environments, especially at alkaline pH. The bromine is an excellent leaving group, and the alpha-keto acid is susceptible to nucleophilic attack by water.
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Dry Weighing: Weigh 13C-3-BP powder in a strictly desiccated environment (e.g., a nitrogen-purged glove box). Moisture degrades the active alpha-keto acid into inactive byproducts.
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Stock Solubilization: Dissolve the powder in anhydrous DMSO to create a concentrated stock (e.g., 100 mM). Causality: DMSO prevents premature aqueous hydrolysis during storage.
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Aqueous Dilution & pH Adjustment: Dilute the stock into PBS immediately prior to cell dosing. Adjust the pH to 7.2–7.4 using dilute NaOH. Causality: 3-BP is a strong acid. Adding unbuffered 3-BP directly to cells causes rapid media acidification, leading to off-target necrotic cell death rather than the intended metabolic inhibition.
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Validation Checkpoint: Measure the pH of a "dummy" aliquot using a micro-pH probe before applying the solution to the cell culture. If the pH is below 7.0, discard and reformulate.
Protocol 2: 13C-NMR Intracellular Metabolite Extraction
Causality Focus: Tracking the metabolic fate of the C1 carbon requires quenching metabolism instantaneously to prevent isotopic scrambling or artifactual degradation during the harvesting process.
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Dosing: Dose cancer cells (e.g., HepG2) with the neutralized 13C-3-BP solution and incubate for the desired time point.
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Rapid Quenching: Aspirate media, wash rapidly with ice-cold PBS, and immediately add -20 °C Methanol to the plate. Causality: The instant temperature drop and solvent-induced protein denaturation halt all enzymatic activity, freezing the 13C-metabolite snapshot.
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Biphasic Extraction: Scrape the cells, transfer to a tube, and add Chloroform and cold water (final ratio of CHCl3:MeOH:H2O should be 1:1:0.9). Vortex vigorously and centrifuge at 10,000 x g for 15 minutes at 4 °C. Causality: Biphasic extraction separates non-polar lipids (chloroform phase) from polar metabolites like 13C-3-BP and its downstream products (aqueous methanol phase). Lipids must be removed because they cause severe line-broadening in NMR spectra.
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Lyophilization: Carefully extract the upper aqueous phase and lyophilize it overnight to a dry powder.
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NMR Preparation: Resuspend the lyophilized powder in D2O containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Causality: D2O provides the necessary deuterium lock signal for the NMR spectrometer, while DSS provides an internal 0 ppm chemical shift reference.
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Validation Checkpoint: Acquire a rapid 1D 1H-NMR spectrum before the 13C-NMR acquisition. A flat baseline in the aliphatic region (1–2 ppm) confirms the successful removal of contaminating lipids. If broad lipid peaks are present, re-extract the sample with chloroform.
References
- The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells.National Institutes of Health (PMC).
- 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells.Anticancer Research (IIAR Journals).
- Bromopyruvic Acid | C3H3BrO3 | CID 70684.PubChem (NIH).
- 3-Bromopyruvic acid-1-13C 99 atom % 13C, 97% (CP).Sigma-Aldrich.
- Bioorthogonal Profiling of a Cancer Cell Proteome Identifies a Large Set of 3-Bromopyruvate Targets beyond Glycolysis.ACS Chemical Biology.
Sources
- 1. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromopyruvic Acid | C3H3BrO3 | CID 70684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells | Anticancer Research [ar.iiarjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
